molecular formula C17H21F3N2O3 B8683871 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester

4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8683871
M. Wt: 358.35 g/mol
InChI Key: LXOFYXAMQPVFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H21F3N2O3 It is known for its unique structure, which includes a trifluoromethylbenzoyl group attached to a piperazine ring, further esterified with tert-butyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, making it suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The carboxylic acid and alcohol react to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine derivatives.

Scientific Research Applications

4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The piperazine ring and trifluoromethylbenzoyl group play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethylbenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C17H21F3N2O3

Molecular Weight

358.35 g/mol

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)14(23)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11H2,1-3H3

InChI Key

LXOFYXAMQPVFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-Boc-piperazine (1.960 g, 10.50 mmol) and diisopropylethylamine (2.714 g, 21 mmol, 3.63 mL) in dichloromethane (50 mL) was added 2-trifluoromethylbenzoyl chloride (2.086 g, 10.00 mmol) dropwise. The resulting mixture was stirred at ambient temperature for 1 minute and then quenched with water (25 mL). The organic phase was separated and washed with H2O, brine, dried over MgSO4 and then concentrated in vacuo to afford product 4-(2-trifluoromethylbenzoyl)-piperazine-1-carboxylic acid tert-butyl ester as pale yellow solid. Yield 95%, 3.575 g.
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1.96 g
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3.63 mL
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2.086 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

DIPEA (5.7 g, 44.30 mmol) was added drop wise to 2-trifluoromethyl benzoic acid (3.36 g, 17.72 mmol) in DMF (25 mL). EDCI (7.07 gm, 36.91 mmol) and HOBT (2.39 g, 17.72 mmol) were added consecutively and, after 15 minutes, N-Boc piperazine (2.75 g, 14.77 mmoles). The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification using column chromatography (silica gel of mesh size of 60-120 using 30:70 EtOAc:hexane as eluent) afforded 4-(2-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester in 39% yield.
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5.7 g
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reactant
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3.36 g
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25 mL
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7.07 g
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2.39 g
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2.75 g
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 1-Boc-piperazine (1.96 g, 10.5 mmol) in dichloromethane (50 mL) was added 2-trifluoromethylbenzoyl chloride (2.08 g, 10.0 mmol) dissolved in dichloromethane in the presence of triethylamine (3 mL) at 0° C. The resulting mixture was stirred at room temperature for 18 hours and then quenched with water (25 mL). The organic phase was washed with water, brine, then dried over MgSO4 and concentrated in vacuo to afford 4-(2-trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester as a pale yellow solid.
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1.96 g
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reactant
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2.08 g
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50 mL
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3 mL
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